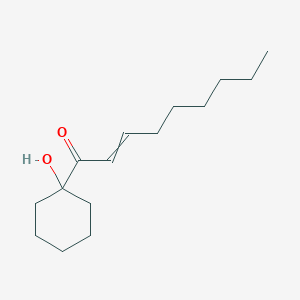

1-(1-Hydroxycyclohexyl)non-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

651726-51-1 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

1-(1-hydroxycyclohexyl)non-2-en-1-one |

InChI |

InChI=1S/C15H26O2/c1-2-3-4-5-6-8-11-14(16)15(17)12-9-7-10-13-15/h8,11,17H,2-7,9-10,12-13H2,1H3 |

InChI Key |

YQBATONBPIUWMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CC(=O)C1(CCCCC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1 Hydroxycyclohexyl Non 2 En 1 One

Enantioselective and Diastereoselective Synthetic Routes to 1-(1-Hydroxycyclohexyl)non-2-en-1-one

Achieving the precise three-dimensional arrangement of atoms in this compound is a significant synthetic challenge. The molecule contains a chiral center at the tertiary alcohol, and the double bond can exist as E/Z isomers. Consequently, synthetic routes must employ methods that afford high levels of enantioselectivity and diastereoselectivity.

The formation of the carbon-carbon bonds is fundamental to constructing the backbone of the target molecule. Asymmetric catalysis is a powerful tool for creating chiral centers with high enantiomeric excess. For a molecule like this compound, the key C-C bond formation could be the union of the cyclohexyl moiety and the nonenone chain.

Transition metal-catalyzed reactions are at the forefront of asymmetric C-C bond formation. mdpi.com Palladium-catalyzed asymmetric allylic alkylation (AAA) of a suitable cyclohexanone-derived prochiral nucleophile represents a viable strategy for installing the all-carbon quaternary chiral center. mdpi.com This approach would involve the reaction of a cyclohexanone (B45756) enolate or its equivalent with an allylic electrophile that would later be elaborated into the nonenone side chain. The use of chiral ligands, such as Trost ligands, is crucial for inducing high enantioselectivity. researchgate.net Similarly, copper-catalyzed systems have emerged for asymmetric C-C bond formation using highly reactive organolithium reagents, which could be applicable in this context. nih.gov

Organocatalysis, particularly using chiral amines like proline, mimics the action of Type I aldolase (B8822740) enzymes by proceeding through a chiral enamine intermediate. nih.gov This could be applied to a crossed-aldol reaction between a cyclohexanone derivative and an appropriate aldehyde to build the carbon framework.

Table 1: Illustrative Catalytic Systems for Asymmetric C-C Bond Formation

| Catalyst System | Reaction Type | Key Features | Potential Application |

|---|---|---|---|

| Palladium / Chiral Ligand (e.g., Trost Ligand) | Asymmetric Allylic Alkylation (AAA) | Forms sterically crowded C-C bonds; generates quaternary chiral centers. mdpi.comresearchgate.net | Alkylation of a cyclohexanone enolate with an allylic partner. |

| Copper / Chiral Diphosphine Ligand | Asymmetric Alkylation | Effective with highly reactive reagents like organolithiums; high enantioselectivity. nih.gov | Addition of a chiral nonenyl-copper species to cyclohexanone. |

| Proline (or its derivatives) | Organocatalytic Aldol (B89426)/Michael Addition | Metal-free; mimics biological enamine mechanisms; can set multiple stereocenters. nih.gov | Crossed-aldol reaction between cyclohexanone and heptanal (B48729). |

| ThDP-dependent Lyases | Biocatalytic Carboligation | High enantiomeric excess (>99%); operates on inexpensive aldehydes. nih.govacs.org | Formation of the α-hydroxy ketone moiety from precursor aldehydes. |

The tertiary hydroxyl group on the cyclohexyl ring is a key structural feature. Its stereocontrolled installation is non-trivial. While a standard Grignard addition of a nonenyl nucleophile to cyclohexanone would produce the tertiary alcohol, it would result in a racemic mixture.

Biocatalytic methods offer a superior alternative for producing enantiomerically enriched α-hydroxy ketones. nih.govacs.org Strategies include:

Thiamine Diphosphate (ThDP)-dependent Lyases: These enzymes catalyze the carboligation of aldehydes to form α-hydroxy ketones with exceptional enantiomeric excesses, often exceeding 99%. nih.govacs.org

Whole-cell Redox Processes: Certain microorganisms can perform selective reductions of α-diketones or selective oxidations of vicinal diols to yield enantiopure α-hydroxy ketones. acs.org

Hydrolase-mediated Dynamic Kinetic Resolutions (DKRs): Lipases can resolve a racemate of an α-hydroxy ketone derivative. When combined with an in-situ racemization of the undesired enantiomer, this method can theoretically achieve a 100% yield of a single enantiomer. nih.govacs.org

Chemically, asymmetric dihydroxylation followed by selective oxidation or the use of chiral auxiliaries are established methods, though biocatalysis often proves more direct and efficient for creating the α-hydroxy ketone core. nih.gov

The final structural feature to install is the α,β-unsaturated double bond. The most common and reliable method for this transformation is the dehydration of a β-hydroxy ketone intermediate, which is the product of an aldol addition reaction. libretexts.orgncert.nic.in This elimination is typically catalyzed by either base or acid and is driven by the formation of the thermodynamically stable conjugated π-system. libretexts.orgresearchgate.net

The mechanism under basic conditions involves the formation of an enolate, followed by the elimination of a hydroxide (B78521) ion. youtube.com The reaction reliably forms the double bond in conjugation with the carbonyl group. libretexts.org Alternative, though less common, methods could include the dehydrogenation of the corresponding saturated ketone using reagents like selenium dioxide or palladium-based catalysts, or the isomerization of a β,γ-unsaturated ketone into the more stable α,β-conjugated isomer. mdpi.comacs.org The Birch reduction of a related phenol (B47542) ether could also yield an enol ether that hydrolyzes to the target unsaturated system. youtube.com

Exploration of Novel Precursors and Starting Materials for this compound

The selection of starting materials is pivotal for an efficient synthesis. For the cyclohexyl portion, cyclohexanone is a logical and readily available precursor. Alternatively, cyclohexanecarboxylic acid could be used, which can be converted to cyclohexanecarbonyl chloride and then subjected to a Friedel-Crafts type reaction or addition of an organometallic reagent. google.com The synthesis of related chiral building blocks like (R)-4-hydroxycyclohex-2-en-one often starts from cyclohexanedione monoketal, showcasing the utility of functionalized cyclic precursors. researchgate.net

For the nonenone side chain, a retrosynthetic disconnection via an aldol condensation points to heptanal as a key precursor. This simple C7 aldehyde would condense with the cyclohexanone derivative to form the nine-carbon unsaturated chain after dehydration. ncert.nic.in

More advanced strategies could involve novel precursors such as:

Functionalized Alkynes: Hydration of a suitably substituted alkyne can lead to the formation of a ketone, providing an alternative entry to the carbonyl group. libretexts.org

Allenic Ketones: These highly reactive compounds can undergo regioselective nucleophilic addition to generate α,β-unsaturated ketones. researchgate.net

Vinyltellurides: Trifluoroacylation of vinyltellurides has been used to synthesize trifluoromethyl-containing unsaturated ketones, a strategy that could be adapted for non-fluorinated analogues. mdpi.com

Unactivated Alkenes: Recent methods allow for the direct regioselective transformation of unactivated alkenes, such as cyclohexene, into β,γ-unsaturated amides, which could potentially be converted to the desired ketone. acs.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling selectivity. The aldol condensation is the cornerstone reaction for synthesizing α,β-unsaturated carbonyl compounds and is central to the formation of this compound. researchgate.net

The crossed aldol condensation between a cyclohexanone derivative (the nucleophile) and heptanal (the electrophile) can be catalyzed by various systems, each with distinct mechanistic pathways and outcomes. masterorganicchemistry.com

Base-Catalyzed Aldol Condensation: This is the most traditional method, often using hydroxide or alkoxide bases. researchgate.netyoutube.com The mechanism proceeds through the reversible formation of a ketone enolate, which then acts as a nucleophile, attacking the aldehyde carbonyl. libretexts.orglibretexts.org The resulting β-hydroxy ketone (a ketol) can then be dehydrated, often under the same reaction conditions with heating, to yield the final α,β-unsaturated product. ncert.nic.in

Acid-Catalyzed Aldol Condensation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. This enol, a weaker nucleophile than an enolate, attacks the protonated, and thus more electrophilic, aldehyde. Subsequent dehydration leads to the conjugated product. masterorganicchemistry.com

Acid-Base Bifunctional Catalysis: Advanced catalysts, such as aminosilanes grafted onto silica (B1680970) supports, possess both acidic (silanol) and basic (amine) sites. acs.org These systems can act cooperatively; the amine base generates an enamine or enolate from the ketone, while the silanol (B1196071) acid activates the aldehyde electrophile through hydrogen bonding, accelerating the key C-C bond formation step. acs.org

Biocatalysis with Aldolases: Nature performs aldol reactions with unparalleled precision using aldolase enzymes. nih.gov Type I aldolases utilize an active-site lysine (B10760008) to form a nucleophilic enamine from the ketone donor, while Type II aldolases use a zinc ion to generate a metal enolate. nih.govnih.gov These enzymes can provide access to the aldol addition product with high stereocontrol, which can then be dehydrated chemically.

Table 2: Comparison of Catalytic Systems for Aldol Condensation

| Catalytic System | Mechanism Intermediate | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Base (e.g., NaOH, KOH) | Enolate libretexts.org | Aqueous or alcoholic solvent, often with heat for condensation. libretexts.org | Inexpensive, simple, effective for many substrates. | Often requires heat, can lead to side reactions (self-condensation), low stereocontrol. masterorganicchemistry.com |

| Acid (e.g., H₂SO₄, TsOH) | Enol masterorganicchemistry.com | Anhydrous conditions, protic or aprotic solvents. | Can be effective when base-sensitive groups are present. | Can also promote side reactions, less common than base catalysis. |

| Acid-Base Bifunctional | Enamine / Activated Aldehyde acs.org | Heterogeneous catalysis, often milder conditions. | High activity, catalyst recyclability, potential for enhanced selectivity. rsc.org | Catalyst synthesis can be complex. |

| Aldolase Enzymes | Enamine or Metal Enolate nih.govnih.gov | Aqueous buffer, ambient temperature. | Exceptional enantioselectivity and diastereoselectivity. | Substrate scope can be limited, requires specialized biochemical techniques. |

Strategies for Selective Enone Formation

The synthesis of the α,β-unsaturated ketone moiety is a pivotal step in the construction of the target molecule. The most direct and atom-economical approach is the aldol condensation reaction, a cornerstone of C-C bond formation. researchgate.netmasterorganicchemistry.com Specifically, a crossed or mixed aldol condensation, often referred to as the Claisen-Schmidt condensation when a ketone and an aldehyde are used, can be employed. psu.edulibretexts.org

A plausible pathway involves the base- or acid-catalyzed reaction between cyclohexanone and heptanal. The reaction begins with the formation of an enolate from cyclohexanone by deprotonation of an α-hydrogen. youtube.compearson.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of heptanal. Subsequent dehydration (elimination of a water molecule), typically promoted by heat, yields the conjugated enone. masterorganicchemistry.com

Controlling the selectivity in a crossed aldol reaction is crucial to prevent a mixture of products from self-condensation of each carbonyl compound and from the two possible crossed-aldol products. libretexts.org To favor the desired product, 2-(heptylidene)cyclohexan-1-one, reaction conditions can be optimized. For instance, using a non-enolizable aldehyde is a common strategy, though heptanal is enolizable. libretexts.org Therefore, control is often achieved by slowly adding the enolizable partner (in this case, heptanal) to a mixture of the ketone and the catalyst or by using pre-formed enolates. egrassbcollege.ac.in

Modern approaches have focused on heterogeneous catalysis to improve selectivity and simplify purification. A study on the similar condensation of heptanal with cyclopentanone (B42830) found that perovskite catalysts with a high number of oxygen vacant sites could achieve high conversion (88%) and selectivity (82%) towards the desired cross-condensation product under solvent-free conditions. researchgate.net Such methods represent a significant advancement over traditional homogeneous catalysis.

| Method | Description | Key Features & Findings | Potential Side Products |

|---|---|---|---|

| Homogeneous Base-Catalyzed Condensation | Classical Claisen-Schmidt reaction using a soluble base like NaOH or KOH in a protic solvent (e.g., ethanol). psu.edu | Simple and widely used. The reaction equilibrium often favors the conjugated, more stable enone product. pearson.com Aldehydes are generally more reactive electrophiles than ketones. libretexts.org | Self-condensation of heptanal, self-condensation of cyclohexanone, potential for multiple isomers. libretexts.org |

| Directed Aldol Reaction | One carbonyl component is pre-converted into a specific enol equivalent (e.g., a lithium enolate or silyl (B83357) enol ether) before the addition of the second carbonyl compound. egrassbcollege.ac.in | Offers excellent control over regioselectivity and prevents unwanted self-condensation reactions by defining the nucleophile and electrophile. egrassbcollege.ac.in | Requires stoichiometric amounts of strong, hazardous bases (like LDA) and anhydrous conditions. |

| Heterogeneous Catalysis | Use of solid catalysts, such as modified zeolites or metal oxides (e.g., perovskites), often under solvent-free conditions. researchgate.net | Facilitates catalyst recovery and reuse, often leading to higher selectivity. A study on a related reaction showed 82% selectivity for the cross-aldol product. researchgate.net | Catalyst deactivation can occur; reaction rates may be slower compared to homogeneous systems. |

Enantioselective Reduction Pathways for Precursor Ketones

The chiral center in this compound is the tertiary alcohol on the cyclohexane (B81311) ring. A robust strategy to install this stereocenter with high enantiopurity is the asymmetric reduction of a prochiral precursor ketone, such as 1-(1-oxocyclohexyl)non-2-en-1-one. This transformation requires a reagent or catalyst that can not only deliver a hydride with facial selectivity to the cyclohexanone carbonyl but also do so chemoselectively in the presence of the enone functionality.

Catalytic Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the highly enantioselective reduction of ketones. wikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, derived from the amino acid proline, in combination with a stoichiometric borane (B79455) source (e.g., borane-THF). wikipedia.orgjst.go.jp The ketone coordinates to the Lewis acidic boron of the catalyst, positioning it for a stereoselective intramolecular hydride transfer from the BH3 group. This method is renowned for its high enantioselectivity and predictable stereochemical outcome. It has been successfully used for the asymmetric reduction of a ketone in the presence of an aldehyde, demonstrating its potential for chemoselective transformations. jst.go.jp

Biocatalytic Reduction

Biocatalysis offers an environmentally benign and highly selective alternative for asymmetric synthesis. classic-castle.com Whole-cell biotransformations using recombinant microorganisms like Escherichia coli can be engineered to perform specific reductions. nih.gov These systems can be designed to co-express an alcohol dehydrogenase (ADH) with high selectivity for the target ketone and a cofactor regeneration system, such as a formate (B1220265) dehydrogenase (FDH). The ADH, often from organisms like Lactobacillus brevis, catalyzes the enantioselective reduction of the ketone to the desired chiral alcohol, while the FDH continuously regenerates the required NADH or NADPH cofactor using formate. nih.gov This approach operates under mild aqueous conditions and can achieve exceptionally high product yields and enantiomeric excesses.

| Pathway | Reagents/Catalyst | Mechanism | Reported Advantages |

|---|---|---|---|

| CBS Reduction | Chiral oxazaborolidine catalyst (5-10 mol%), Borane (BH₃·THF or BMS) | The ketone coordinates to the chiral catalyst, which directs the hydride delivery from the borane complex to one face of the carbonyl, inducing asymmetry. wikipedia.org | High enantioselectivity (often >95% ee), predictable stereochemistry, broad substrate scope. wikipedia.orgjst.go.jp |

| Biocatalytic Reduction | Whole cells (e.g., recombinant E. coli) expressing an alcohol dehydrogenase (ADH) and a cofactor regeneration enzyme. | The ADH enzyme's chiral active site binds the ketone in a specific orientation, leading to a highly enantioselective reduction using a hydride from NAD(P)H. nih.gov | Extremely high enantioselectivity (>99% ee), mild aqueous conditions (room temp, neutral pH), environmentally friendly, avoids heavy metals. nih.gov |

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Green Chemistry Principles

When evaluating synthetic routes, modern chemistry emphasizes not just yield but also efficiency and environmental impact, guided by the principles of green chemistry. sciepub.com Key metrics include atom economy, which measures how many atoms from the reactants are incorporated into the final product, and process mass intensity (PMI), which considers all materials used (solvents, reagents, workup chemicals). scribd.com

| Synthetic Step | Pathway | Atom Economy | Green Chemistry Considerations |

|---|---|---|---|

| Enone Formation | Traditional Aldol | High (addition/condensation reaction). researchgate.net | Often requires organic solvents, stoichiometric base, and extensive purification, leading to high waste generation. psu.eduscribd.com |

| Heterogeneous Catalysis | High (same core reaction). researchgate.net | Enables solvent-free conditions, catalyst is recyclable, reduces waste streams, aligns well with green principles. researchgate.netsciepub.com | |

| Enantioselective Reduction | CBS Reduction | Moderate. Byproducts from the borane reagent are generated. | Uses a catalytic amount of chiral director but requires a stoichiometric, flammable, and reactive borane reagent. wikipedia.org Organic solvents are necessary. |

| Biocatalysis | High. The main byproduct from the cofactor regeneration is CO₂ from formate. | Uses water as a solvent, operates at ambient conditions, catalyst is biodegradable. Considered a very green technology. classic-castle.comnih.gov |

Reaction Chemistry and Mechanistic Elucidation of 1 1 Hydroxycyclohexyl Non 2 En 1 One

Reactivity Profiles of the Alpha, Beta-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system, also known as an enone, is a conjugated system where the carbon-carbon double bond is adjacent to a carbonyl group. fiveable.mepressbooks.pub This conjugation creates unique electronic properties, with electrophilic centers at both the carbonyl carbon (C-1) and the β-carbon (C-3) of the nonenyl chain. This dual reactivity allows for two main types of nucleophilic attack.

Nucleophilic Additions and Conjugate Additions

Nucleophilic attack on the enone moiety of 1-(1-hydroxycyclohexyl)non-2-en-1-one can occur via two distinct pathways: direct (1,2) addition to the carbonyl carbon or conjugate (1,4 or Michael) addition to the β-carbon. pressbooks.publibretexts.org The preferred pathway is largely determined by the nature of the nucleophile.

1,2-Nucleophilic Addition: This pathway is favored by strong, "hard" nucleophiles. The reaction involves the direct attack of the nucleophile on the electrophilic carbonyl carbon. Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) typically favor this mode of addition. libretexts.org The initial product is a magnesium or lithium alkoxide, which upon acidic workup yields an allylic alcohol.

1,4-Conjugate Addition (Michael Addition): Weaker, "softer" nucleophiles tend to add to the β-carbon of the conjugated system. youtube.com This reaction, known as the Michael or conjugate addition, is a vinylogous counterpart to direct nucleophilic addition. wikipedia.org The mechanism begins with the nucleophile attacking the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.orgwikipedia.org Subsequent protonation, typically at the α-carbon, yields the saturated ketone product after tautomerization. libretexts.org Common nucleophiles that favor 1,4-addition include organocuprates (Gilman reagents), amines, thiols, and enolates. pressbooks.pubwikipedia.org

The competition between these two addition pathways is a key feature of enone reactivity.

Table 1: Selectivity in Nucleophilic Additions to α,β-Unsaturated Ketones

| Nucleophile Type | Predominant Pathway | Resulting Product Structure |

|---|---|---|

| Organolithium (RLi) | 1,2-Addition | Allylic Alcohol |

| Grignard Reagents (RMgX) | 1,2-Addition | Allylic Alcohol |

| Lithium Diorganocopper (R₂CuLi) | 1,4-Conjugate Addition | Saturated Ketone |

| Amines (R₂NH) | 1,4-Conjugate Addition | β-Amino Ketone |

| Thiols (RSH) | 1,4-Conjugate Addition | β-Thio Ketone |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-withdrawing nature of the carbonyl group makes the alkene portion of an α,β-unsaturated ketone an electron-deficient "dienophile," rendering it reactive in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org

In the context of this compound, the enone system can react with an electron-rich conjugated diene. The reaction's facility is explained by molecular orbital theory, which involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org The electron-withdrawing ketone group lowers the energy of the dienophile's LUMO, facilitating this interaction. organic-chemistry.org These reactions are known to be highly stereoselective, often favoring the formation of the endo product due to secondary orbital interactions in the transition state. wikipedia.org While enones are typically activated dienophiles, in highly constrained systems like certain transannular reactions, they can paradoxically behave as deactivated dienophiles. acs.org

Oxidation and Reduction Pathways

Oxidation: The double bond of the α,β-unsaturated ketone system is susceptible to oxidation. A common transformation is epoxidation, which can be achieved using reagents like sodium perborate (B1237305) or alkaline hydrogen peroxide to yield the corresponding α,β-epoxyketone. tandfonline.com Additionally, α,β-unsaturated ketones can be synthesized via the oxidation of the corresponding silyl (B83357) enol ethers, often using a visible-light-promoted organocatalytic aerobic oxidation method. nih.govrsc.org Studies have also been conducted on the atmospheric oxidation of α,β-unsaturated ketones initiated by hydroxyl radicals. copernicus.org

Reduction: The reduction of α,β-unsaturated ketones like this compound can be performed chemoselectively, targeting either the C=C double bond or the C=O carbonyl group.

1,4-Reduction (Conjugate Reduction): Selective reduction of the carbon-carbon double bond to yield a saturated ketone can be accomplished through various methods. Catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) is a classic method. youtube.com Other modern techniques include transfer hydrogenation using Hantzsch esters or electrochemical methods where methanol (B129727) and ammonium (B1175870) chloride can serve as hydrogen sources. rsc.orgorganic-chemistry.org A system of carbon disulfide and potassium tert-butoxide in DMSO has also been shown to effectively reduce the double bond. acs.org

1,2-Reduction: Selective reduction of the carbonyl group to an allylic alcohol, while leaving the C=C double bond intact, is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄), often at controlled low temperatures.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the carbonyl group and the carbon-carbon double bond, leading to a saturated alcohol.

Table 2: Common Reducing Agents for α,β-Unsaturated Ketones

| Reagent | Primary Target | Typical Product |

|---|---|---|

| H₂/Pd-C | C=C Double Bond | Saturated Ketone |

| NaBH₄ (controlled temp.) | C=O Carbonyl | Allylic Alcohol |

| LiAlH₄ | Both C=C and C=O | Saturated Alcohol |

| (Ph₃P)₂CuBH₄ | C=C Double Bond | Saturated Ketone |

Reactions Involving the Tertiary Hydroxyl Group on the Cyclohexane (B81311) Ring

The tertiary alcohol on the cyclohexane ring introduces another site of reactivity, primarily involving the C-O bond.

Dehydration and Elimination Reactions

Tertiary alcohols are particularly prone to acid-catalyzed dehydration to form alkenes. chemguide.co.uk For this compound, this reaction would be initiated by the protonation of the tertiary hydroxyl group by a strong acid (e.g., H₂SO₄, H₃PO₄), converting it into a good leaving group (water). labster.comyoutube.com

The departure of water generates a stable tertiary carbocation on the cyclohexane ring. labster.com A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. This process typically follows an E1 (unimolecular elimination) mechanism. osti.govchemistrysteps.com

For the 1-substituted cyclohexyl system, two primary products are possible depending on which proton is removed:

An endocyclic alkene , where the double bond is formed within the cyclohexane ring.

An exocyclic alkene , where the double bond is formed between the ring carbon and the carbonyl carbon of the side chain.

The regioselectivity of the elimination is governed by factors such as thermodynamic stability (Zaitsev's rule, favoring the more substituted alkene) and the stereochemistry of the starting alcohol. labster.comresearchgate.net

Esterification and Etherification Studies

Esterification: The direct esterification of tertiary alcohols with carboxylic acids under acidic conditions (Fischer esterification) is generally inefficient. quora.com The acidic conditions required for the reaction strongly favor the competing dehydration (elimination) pathway due to the stability of the intermediate tertiary carbocation. quora.comtandfonline.com

More successful methods for esterifying tertiary alcohols avoid strongly acidic conditions. These protocols often involve reacting the alcohol with a more reactive acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, frequently in the presence of a non-nucleophilic base or a specific catalyst. tandfonline.comthieme-connect.com For instance, reacting the alcohol with an anhydride in the absence of a solvent or catalyst has been shown to produce esters from tertiary alcohols. tandfonline.com Another strategy involves using strontium compounds to mediate the reaction between acid chlorides or anhydrides and tertiary alcohols. oup.com

Etherification: Similar to esterification, the formation of ethers from tertiary alcohols via acid catalysis is complicated by the competing elimination reaction. masterorganicchemistry.commasterorganicchemistry.com However, etherification can be achieved under controlled conditions that favor an Sₙ1-type mechanism. This involves the formation of the tertiary carbocation, which is then "trapped" by another alcohol molecule acting as a nucleophile. youtube.com The use of specific catalysts, such as iron(III) triflate, has also been shown to promote the selective etherification of alcohols, including tertiary ones. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| α,β-epoxyketone |

| Grignard reagents |

| Organolithium compounds |

| Lithium diorganocopper (Gilman reagents) |

| Sodium borohydride |

| Lithium aluminum hydride |

| Sulfuric acid |

| Phosphoric acid |

| Acid anhydride |

| Acyl chloride |

| Silyl enol ether |

| Sodium perborate |

| Hydrogen peroxide |

| Hantzsch ester |

| Ammonium chloride |

| Methanol |

| Carbon disulfide |

| Potassium tert-butoxide |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Iron(III) triflate |

Rearrangement Reactions

The structural motif of an α-hydroxy ketone embedded in this compound makes it a candidate for several classes of rearrangement reactions, typically under acidic or basic conditions. While specific studies on this exact molecule are not prevalent, its reactivity can be inferred from well-established rearrangements of similar tertiary alcohols and α-hydroxy carbonyl compounds.

One of the most relevant classes of reactions includes acid-catalyzed rearrangements. For instance, the Meyer-Schuster and Rupe rearrangements are classic examples of acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com The Meyer-Schuster rearrangement proceeds via a 1,3-hydroxyl shift through an allenol intermediate, while the competing Rupe rearrangement involves an enyne intermediate to form a different constitutional isomer of the unsaturated ketone. wikipedia.orgslideshare.net Although this compound is not a propargyl alcohol, the principles of carbocation formation at the tertiary alcohol center and subsequent migration are analogous. Under strong acidic conditions, protonation of the hydroxyl group could lead to the formation of a tertiary carbocation, which might then undergo rearrangement.

Other potential transformations include the Brook rearrangement, which involves the intramolecular migration of a silyl group from carbon to oxygen in α-silyl alcohols. nih.gov While the target molecule lacks a silyl group, this reaction highlights the potential for intramolecular migrations involving the hydroxyl group. Furthermore, α-hydroxy-β-diketone rearrangements, which can be part of anionic cascade reactions, demonstrate the complex transformations that can be initiated at the α-hydroxy ketone moiety. nih.gov

The specific pathway taken during a rearrangement is often dictated by reaction conditions, such as the type of acid or base used and the temperature. rsc.org Milder conditions, often employing transition-metal or Lewis acid catalysts, have been developed to improve selectivity and avoid competing side reactions like the Rupe rearrangement in traditional acid-catalyzed settings. wikipedia.org

Interplay Between the Hydroxyl and Enone Functionalities

The proximity of the tertiary hydroxyl group and the enone system in this compound results in significant intramolecular interactions that govern its chemical behavior. This interplay is crucial in modulating the molecule's reactivity, conformation, and participation in catalytic cycles.

A key interaction is the formation of an internal hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the enone. This intramolecular hydrogen bonding can pre-organize the molecule into a more rigid, cyclic-like conformation. Such self-activation has been shown in other α′-hydroxy enones to facilitate reactions by increasing the electrophilicity of the β-carbon of the enone system, making it more susceptible to nucleophilic attack. rsc.org This activation is a form of intramolecular catalysis, where one part of the molecule enhances the reactivity of another.

The hydroxyl group can also exert significant stereochemical control in reactions. For example, in the reduction of β-hydroxy ketones, the hydroxyl group can coordinate to a Lewis acid, creating a rigid, six-membered ring intermediate. youtube.com This chelation complex then directs the approach of a hydride reagent from the less sterically hindered face, leading to high diastereoselectivity. youtube.com A similar directing effect can be anticipated for reactions at the carbonyl group or the double bond of this compound, where the hydroxyl group could direct reagents to a specific face of the molecule.

Furthermore, the electronic properties of the two functional groups are mutually influential. The electron-withdrawing nature of the enone system increases the acidity of the hydroxyl proton. Conversely, the hydroxyl group, through space or by influencing solvation, can affect the electronic distribution within the conjugated enone system. This reciprocal relationship is fundamental to understanding the molecule's role in complex synthetic sequences and its potential applications in asymmetric catalysis. rsc.orgpsu.edu

Kinetic and Thermodynamic Parameters of Key Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the public literature. However, valuable insights can be drawn from studies on structurally similar compounds. Research on 2-(1'-hydroxycyclohexyl)cyclohexanone, a saturated analogue, provides a strong basis for estimating the thermodynamic properties of the target molecule.

In a study of 2-(1'-hydroxycyclohexyl)cyclohexanone, its thermodynamic properties were investigated using various experimental techniques, including the Knudsen effusion method and transpiration method to measure vapor pressures. researchgate.net From these measurements, key thermodynamic parameters such as the enthalpies of vaporization and sublimation were determined. Such data is critical for understanding the phase behavior of the compound and for process design in industrial applications.

The table below presents the standard molar enthalpies and entropies of vaporization and sublimation for 2-(1'-hydroxycyclohexyl)cyclohexanone, which serve as a proxy for the thermodynamic behavior of this compound.

| Parameter | Value | Units |

|---|---|---|

| Standard Molar Enthalpy of Vaporization (ΔlgHmo) | 85.4 ± 1.3 | kJ·mol⁻¹ |

| Standard Molar Entropy of Vaporization (ΔlgSmo) | 161.7 ± 4.1 | J·K⁻¹·mol⁻¹ |

| Standard Molar Enthalpy of Sublimation (ΔcrgHmo) | 101.9 ± 0.6 | kJ·mol⁻¹ |

| Standard Molar Entropy of Sublimation (ΔcrgSmo) | 210.1 ± 2.0 | J·K⁻¹·mol⁻¹ |

This data pertains to the saturated analogue 2-(1'-Hydroxycyclohexyl)cyclohexanone and is presented as an approximation for the thermodynamic properties of this compound.

Kinetic studies of related reactions, such as the reduction of β-hydroxy ketones, emphasize the importance of low temperatures to achieve kinetic control over thermodynamic outcomes, thereby ensuring high stereoselectivity. youtube.com The rate-determining step in acid-catalyzed rearrangements is typically the 1,3-shift of the protonated hydroxyl group. wikipedia.org

Computational Approaches to Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and identifying the transient structures involved in the transformations of molecules like this compound. youtube.com Density Functional Theory (DFT) and high-level coupled-cluster methods are frequently employed to model reaction pathways, calculate energy barriers, and predict the stability of intermediates and transition states. researchgate.net

For rearrangement reactions, computational models can map the potential energy surface, helping to distinguish between competing pathways, such as the Meyer-Schuster and Rupe rearrangements. synarchive.comslideshare.net By calculating the activation energies for each proposed step, researchers can predict which mechanism is more favorable under specific conditions. These calculations can also model the role of solvent and catalysts, providing a more complete picture of the reaction environment.

In the context of the interplay between the hydroxyl and enone groups, computational methods can quantify the strength of intramolecular hydrogen bonds and their effect on the geometry and electronic structure of the molecule. rsc.org This allows for a detailed understanding of how such interactions activate the enone system or direct the stereochemical course of a reaction.

Transition state (TS) searching is a critical component of these computational studies. Programs like ORCA and Gaussian can be used to locate the precise geometry of a transition state, which is the highest energy point along the reaction coordinate. youtube.com A key validation for a located TS is a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com By analyzing this vibrational mode, chemists can confirm that the transition state connects the desired reactants and products. Such computational insights are invaluable for rationalizing experimental observations and for designing new, more efficient chemical reactions. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 1 Hydroxycyclohexyl Non 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure and Stereochemistry Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic compounds in solution. For 1-(1-Hydroxycyclohexyl)non-2-en-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals unequivocally and to determine the relative stereochemistry.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are instrumental in its structural analysis. The protons on the β-carbon of α,β-unsaturated carbonyl compounds are typically observed at lower fields (further downfield) than standard olefinic protons, a trend that is anticipated for this molecule. libretexts.org Similarly, conjugation of the carbonyl group influences the chemical shifts in the ¹³C NMR spectrum. libretexts.org Machine learning-based predictors and computational methods, such as those employing graph neural networks, can provide accurate estimations of these shifts, aiding in the initial assignment. rsc.orgnrel.gov

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 6.8 - 7.0 | dt | J = 15.5, 7.0 |

| H-3 | 6.0 - 6.2 | dt | J = 15.5, 1.5 |

| OH | 3.5 - 4.5 | s (broad) | - |

| Cyclohexyl H | 1.2 - 1.8 | m | - |

| Nonyl CH₂ | 2.1 - 2.3 | q | J = 7.0 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | 198 - 202 |

| C-2 | 145 - 150 |

| C-3 | 128 - 132 |

| C-1' (Cyclohexyl) | 75 - 80 |

| Cyclohexyl C | 22 - 38 |

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the target molecule, COSY would show correlations between the olefinic protons H-2 and H-3, and between H-3 and the adjacent methylene (B1212753) protons of the nonyl chain. It would also map the intricate coupling network within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). pressbooks.pub This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for C-2 would correlate with the downfield H-2 proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically 2-3 bonds). ceitec.cz HMBC is critical for connecting the different fragments of the molecule. Key correlations would include the proton at H-3 with the carbonyl carbon (C-1), and the protons on the cyclohexyl ring adjacent to the quaternary carbon with C-1 and the quaternary carbon itself.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net This is particularly useful for determining the conformation of the cyclohexyl ring and the stereochemistry around the double bond. For instance, the presence or absence of a NOE between the H-2 proton and the protons on the cyclohexyl ring could help to establish the preferred conformation around the C1-C1' bond.

The this compound molecule possesses a chiral center at the quaternary carbon of the cyclohexyl ring. To determine the enantiomeric excess (ee) of a sample, chiral derivatizing agents (CDAs) can be employed. wikipedia.org Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can react with the tertiary alcohol to form diastereomeric esters. tcichemicals.com These diastereomers will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the quantification of each enantiomer. wikipedia.org Another approach involves the use of chiral solvating agents which form transient diastereomeric complexes, also leading to separable NMR signals. nih.govacs.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high accuracy. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₅H₂₆O₂.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable structural information. For α,β-unsaturated ketones, common fragmentation pathways include cleavage of bonds adjacent to the carbonyl group and rearrangements. nih.govresearchgate.netresearchgate.net For this compound, characteristic fragmentation would be expected to include:

Loss of the cyclohexyl group: Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring.

Loss of the nonyl chain: Cleavage of the C-C bond between the carbonyl and the double bond or adjacent to it.

McLafferty rearrangement: If sterically feasible, this rearrangement could occur involving the nonyl chain.

Dehydration: Loss of a water molecule from the hydroxyl group.

The study of these fragmentation pathways provides confirmatory evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The carbonyl (C=O) stretching vibration of an α,β-unsaturated ketone typically appears in the range of 1650-1685 cm⁻¹, which is at a lower wavenumber compared to a saturated ketone due to conjugation. orgchemboulder.compressbooks.publibretexts.org A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The C=C double bond stretch will appear around 1600-1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups. The C=O and C=C stretching vibrations are also active in the Raman spectrum. The relative intensities of the C=O and C=C bands can sometimes provide information about the conformation (s-cis vs. s-trans) of the enone system. cdnsciencepub.com

Summary of Key Spectroscopic Data

| Technique | Key Feature | Expected Observation for this compound |

|---|---|---|

| ¹H NMR | Olefinic Protons | H-2: ~6.8-7.0 ppm; H-3: ~6.0-6.2 ppm |

| ¹³C NMR | Carbonyl Carbon | ~198-202 ppm |

| HRMS | Molecular Ion | C₁₅H₂₆O₂ |

| IR Spectroscopy | C=O Stretch | 1650-1685 cm⁻¹ |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For this compound, which is a product of the Baylis-Hillman reaction, obtaining a single crystal suitable for X-ray diffraction analysis is a critical step. wikipedia.orgorganic-chemistry.org The presence of the hydroxyl group and the carbonyl function may facilitate hydrogen bonding, which can be a key factor in the formation of a well-ordered crystal lattice.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For chiral molecules like this compound, the determination of the absolute configuration is of paramount importance. This is typically achieved using anomalous dispersion, where the differences in the scattering of X-rays by the atoms near their absorption edge allow for the assignment of the correct enantiomer (R or S configuration at the stereogenic center).

The solid-state structure of this compound, as would be revealed by X-ray crystallography, provides invaluable insights into its conformational preferences. The cyclohexyl ring is expected to adopt a chair conformation. researchgate.net The orientation of the hydroxy group (axial or equatorial) and the conformation of the non-2-en-1-one side chain are of particular interest. Intermolecular interactions, such as hydrogen bonds involving the hydroxyl and carbonyl groups, would also be elucidated, providing a deeper understanding of the compound's solid-state packing.

While specific crystallographic data for this compound are not publicly available, a hypothetical dataset for a related structure is presented in the table below to illustrate the type of information obtained from such an analysis.

Hypothetical Crystallographic Data for a Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for the separation of its potential isomers. Given the presence of a chiral center and a carbon-carbon double bond, the compound can exist as enantiomers and, depending on the substitution pattern, potentially as geometric isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for separating the target compound from non-polar impurities. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the gradient being optimized for the best separation. A UV detector would be appropriate for detection, given the presence of the α,β-unsaturated ketone chromophore. wikipedia.org

For the separation of the enantiomers of this compound, chiral HPLC is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. nih.gov The choice of mobile phase, often a mixture of alkanes and an alcohol, is crucial for achieving optimal enantioseparation.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Derivatization of the hydroxyl group might be necessary to improve its volatility and chromatographic behavior. GC-MS would not only provide information on the purity of the sample but also confirm the molecular weight of the compound and its fragments, aiding in its identification.

The following table provides a hypothetical set of conditions for the chromatographic analysis of this compound.

Hypothetical Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| Purity (HPLC) | C18, 4.6 x 250 mm, 5 µm | Acetonitrile:Water (gradient) | UV at 220 nm |

| Chiral Separation (HPLC) | Chiralpak AD-H, 4.6 x 250 mm, 5 µm | Hexane:Isopropanol (90:10) | UV at 220 nm |

| Purity (GC-MS) | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Helium | Mass Spectrometry (EI) |

Stereochemical Investigations of 1 1 Hydroxycyclohexyl Non 2 En 1 One

Conformational Analysis of the Cyclohexyl and Non-2-en-1-one Moieties

The conformational landscape of 1-(1-Hydroxycyclohexyl)non-2-en-1-one is primarily dictated by the cyclohexyl ring and the flexible non-2-en-1-one side chain. The cyclohexyl moiety is expected to adopt a stable chair conformation to minimize steric strain. In this conformation, the bulky 1-hydroxy-1-(non-2-en-1-oyl) substituent would preferentially occupy an equatorial position to reduce 1,3-diaxial interactions.

Diastereomer and Enantiomer Separation and Characterization

As this compound possesses a single chiral center, it exists as a pair of enantiomers. The separation and characterization of these enantiomers are crucial for understanding their distinct chemical and biological properties.

Chiral Chromatography (HPLC, GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation of enantiomers. shimadzu.comphenomenex.com The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds. researchgate.nethplc.eu

For the separation of the enantiomers of this compound, a systematic screening of different chiral columns and mobile phase compositions would be necessary. Factors such as the choice of solvent (e.g., hexane/isopropanol mixtures for normal phase or acetonitrile (B52724)/water for reversed-phase), flow rate, and column temperature would be optimized to maximize the resolution between the enantiomeric peaks. The separated enantiomers can be collected for further characterization.

Table 1: Hypothetical Chiral HPLC Screening Data for this compound

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

| Chiralcel OD-H | Hexane:Isopropanol (90:10) | 1.0 | 8.5 | 9.8 | 1.8 |

| Chiralpak AD-H | Hexane:Isopropanol (80:20) | 0.8 | 12.1 | 13.5 | 2.1 |

| Chiralpak IC | Methanol (B129727):Acetonitrile (50:50) | 1.2 | 6.2 | 6.2 | 0 |

Note: This data is hypothetical and for illustrative purposes only.

Crystallization-Based Resolution Methods

Diastereomeric crystallization is a classical method for resolving enantiomers. This technique involves reacting the racemic mixture of this compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the chiral auxiliary would yield the pure enantiomers.

Preferential crystallization, where one enantiomer crystallizes from a supersaturated solution of the racemate, is another potential method, although it is less commonly employed.

Determination of Absolute Configuration

Once the enantiomers are separated, determining their absolute configuration (R or S) is a critical step.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govchemrxiv.org The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. rsc.orgnih.gov By comparing the experimentally measured VCD spectrum of an enantiomer with the spectrum predicted by quantum chemical calculations for a specific absolute configuration, the absolute stereochemistry can be unambiguously assigned. ru.nl The hydroxyl and carbonyl stretching regions in the IR spectrum would likely provide characteristic VCD signals for this molecule.

Computational CD Calculations

In conjunction with experimental VCD, computational methods are essential for determining the absolute configuration. ru.nl This involves performing quantum chemical calculations, typically using Density Functional Theory (DFT), to predict the VCD and Electronic Circular Dichroism (ECD) spectra for one of the enantiomers (e.g., the R-enantiomer). The calculated spectrum is then compared to the experimental spectrum. A good match between the calculated and experimental spectra allows for the confident assignment of the absolute configuration of the enantiomer under investigation. The other enantiomer would then be assigned the opposite configuration. In cases where suitable crystals can be obtained, X-ray crystallography can also be a definitive method for determining absolute configuration. nih.govmdpi.comnih.gov

Influence of Stereochemistry on Reactivity and Selectivity in Reactions of this compound and its Analogs

The stereochemistry of this compound, a Morita-Baylis-Hillman (MBH) adduct, plays a crucial role in determining the stereochemical outcome of its subsequent reactions. The presence of a chiral center at the carbon bearing the hydroxyl group influences the approach of reagents, leading to diastereoselective and enantioselective transformations. Research into the reactivity of this specific compound is limited; therefore, studies on closely related cyclic MBH adducts are often used to infer its stereochemical behavior.

The facial selectivity in reactions of MBH adducts is dictated by the existing stereocenter. For instance, in reactions involving the double bond or the allylic alcohol moiety, the pre-existing chirality of the hydroxycyclohexyl group can direct the attack of incoming reagents to one face of the molecule over the other. This is often due to steric hindrance or the formation of transient hydrogen-bonded intermediates that create a more ordered transition state.

Diastereoselective Reactions

The diastereoselectivity of reactions involving cyclic MBH adducts has been demonstrated in various transformations. For example, in peroxidation reactions, the stereochemistry of the starting material directs the diastereomeric outcome of the product. Studies on cyclic derivatives of Baylis-Hillman adducts have shown that cobalt-catalyzed peroxidation can proceed with high diastereoselectivity. Although specific data for this compound is not available, results from analogous cyclic lactones derived from Baylis-Hillman adducts illustrate this principle.

| Substrate | Diastereomeric Ratio (dr) |

|---|---|

| Acyl-protected Baylis-Hillman adduct | 77:23 |

| tert-Butyldiphenylsilyl-protected Baylis-Hillman adduct | 61:39 |

| Triethylsilyl-protected Baylis-Hillman adduct | 56:44 |

The data presented is for illustrative purposes and is based on cyclic derivatives of Baylis-Hillman adducts, not this compound itself.

Enantioselective Reactions

In the context of enantioselective synthesis, the reaction of cyclohexenone (a precursor to the cyclohexyl moiety in the target compound) with aldehydes in the presence of a chiral catalyst provides insight into how high levels of enantioselectivity can be achieved. Chiral Brønsted acids have been shown to be effective catalysts for the asymmetric Morita-Baylis-Hillman reaction, leading to the formation of adducts with high enantiomeric excess (ee). The catalyst's chiral environment orchestrates the approach of the reacting molecules, favoring one enantiomeric pathway.

| Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | (R)-3,3'-(3,5-dimethylphenyl)-H8-BINOL | 84 | 88 |

| 4-Nitrobenzaldehyde | (R)-3,3'-(3,5-dimethylphenyl)-H8-BINOL | 75 | 85 |

| 2-Naphthaldehyde | (R)-3,3'-(3,5-dimethylphenyl)-H8-BINOL | 82 | 86 |

This data represents the enantioselective Morita-Baylis-Hillman reaction between cyclohexenone and various aldehydes, which serves as a model for the formation of chiral adducts similar to this compound.

The selectivity in these reactions is highly dependent on the structure of the catalyst and the substrates. The chiral catalyst can interact with the reactants through hydrogen bonding or other non-covalent interactions, creating a well-defined transition state that leads to the preferential formation of one stereoisomer.

Theoretical and Computational Chemistry Studies of 1 1 Hydroxycyclohexyl Non 2 En 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. nih.gov For 1-(1-Hydroxycyclohexyl)non-2-en-1-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional conformation.

The geometry optimization process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. The presence of the cyclohexyl ring and the flexible nonenyl chain suggests multiple possible low-energy conformers. DFT calculations can identify the global minimum energy structure, which is crucial for understanding the molecule's physical and chemical properties.

Key structural parameters that would be determined include the bond lengths of the carbonyl group (C=O), the α,β-unsaturated double bond (C=C), and the C-O bond of the hydroxyl group. Conjugation in the enone system is expected to lengthen the C=O bond and shorten the C-C single bond between the carbonyl and the alkene. libretexts.org The intramolecular forces, such as potential hydrogen bonding between the hydroxyl group and the ketone's oxygen atom, would also be assessed as they significantly influence the molecular geometry.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.24 Å |

| Bond Length | C=C (enone) | ~1.35 Å |

| Bond Length | C-O (hydroxyl) | ~1.43 Å |

| Bond Angle | O=C-C (enone) | ~120° |

| Bond Angle | C-C-OH | ~109.5° |

Note: These are expected values based on DFT studies of similar α-hydroxy enones. Actual values would be derived from specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a view of its behavior over time. mdpi.com MD simulations model the atomic motions of the molecule, providing a detailed understanding of its conformational flexibility and interactions with its environment, such as a solvent. mdpi.com

For this compound, an all-atom MD simulation could be performed in a simulated solvent box (e.g., water or a nonpolar solvent) to explore its conformational landscape. mdpi.com The simulation would track the trajectories of all atoms over a period of nanoseconds or longer, governed by a chosen force field (e.g., OPLS-AA or AMBER). mdpi.com

These simulations are critical for understanding how the flexible nonenyl chain and the cyclohexyl ring move and interact. It would reveal the most populated conformations in solution, the timescale of transitions between different conformers, and the nature of solvent interactions. nih.govacs.org For instance, MD can show whether an intramolecular hydrogen bond is stable in a protic solvent or if intermolecular hydrogen bonds with the solvent are more favorable. This dynamic information is essential for predicting how the molecule might interact with biological receptors or other chemical species. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to research applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a QSAR study of this compound to be applicable, a dataset of structurally similar α-hydroxy enones with measured biological activities (e.g., enzyme inhibition, cytotoxicity) would be required.

A QSAR model would be built by first calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). A statistical method, such as multiple linear regression (MLR), would then be used to generate an equation that links these descriptors to the observed activity. nih.gov

The resulting QSAR model could predict the activity of new, unsynthesized compounds, including this compound. The model would indicate which structural features—such as the length of the alkyl chain or substituents on the cyclohexyl ring—are most important for the desired biological effect, thereby guiding future synthetic efforts. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the characterization and identification of novel compounds.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, the most characteristic predicted IR absorption would be the strong C=O stretching frequency of the ketone. Due to conjugation with the C=C double bond, this peak is expected to appear at a lower wavenumber (around 1665-1685 cm⁻¹) compared to a saturated ketone (typically ~1715 cm⁻¹). libretexts.orgorgchemboulder.com Other key predicted peaks would include the O-H stretch of the alcohol group (a broad band around 3400 cm⁻¹) and the C=C stretch of the enone system (around 1620 cm⁻¹).

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Predicted Chemical Shift / Frequency |

| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 200 ppm openstax.orglibretexts.org |

| ¹³C NMR | Alkene Carbons (C=C) | 125 - 150 ppm |

| ¹H NMR | Alkene Protons (-CH=CH-) | 6.0 - 7.0 ppm |

| ¹H NMR | Protons α to C=O | 2.2 - 2.7 ppm orgchemboulder.com |

| IR | O-H Stretch | ~3400 cm⁻¹ (broad) |

| IR | C=O Stretch (conjugated) | 1665 - 1685 cm⁻¹ libretexts.orgopenstax.org |

Note: These predictions are based on established ranges for the respective functional groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals provide insight into the molecule's electrophilic and nucleophilic nature. libretexts.org

For this compound, FMO analysis would be performed on the DFT-optimized geometry.

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this enone, the HOMO is expected to have significant electron density on the C=C double bond and the oxygen of the hydroxyl group, indicating these are the primary nucleophilic sites.

LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO is predicted to be localized primarily over the α,β-unsaturated ketone system, particularly on the β-carbon and the carbonyl carbon, making these the most electrophilic sites for nucleophilic attack (e.g., in a Michael addition). researchgate.net

The HOMO-LUMO energy gap is a crucial parameter indicating the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net This analysis is vital for predicting the outcomes of pericyclic reactions, cycloadditions, and reactions with nucleophiles or electrophiles. wikipedia.org

Derivatization and Analog Synthesis of 1 1 Hydroxycyclohexyl Non 2 En 1 One

Synthetic Pathways to Modified Cyclohexyl Moieties

Modifications to the cyclohexyl ring of 1-(1-hydroxycyclohexyl)non-2-en-1-one can be envisioned through several synthetic strategies, primarily by utilizing precursors that already contain the desired substitutions. The synthesis of variously substituted cyclohexanone (B45756) precursors is a well-established field in organic chemistry. organic-chemistry.org These substituted cyclohexanones can then serve as the starting point for the addition of the non-2-en-1-one side chain.

For instance, alkyl-substituted cyclohexanones can be prepared through various means, including the Robinson annulation or by conjugate addition of organocuprates to cyclohexenones. organic-chemistry.org A general route could involve the reaction of an N,O-dialkyl-substituted cyclohexenyl methanamide with an appropriate allyl or propenyl magnesium halide to generate the desired substituted ketone. google.com

Furthermore, the tertiary hydroxyl group on the cyclohexyl ring is a key site for derivatization. While its reactivity is sterically hindered, it can potentially undergo reactions such as etherification or esterification under specific conditions to introduce new functional groups. Dehydration of the tertiary alcohol to form an alkene is also a possibility, which would introduce an additional site of unsaturation within the cyclohexyl ring, opening up further avenues for modification.

Table 1: Potential Modifications of the Cyclohexyl Moiety

| Reaction Type | Reagents/Conditions | Potential Product Feature |

|---|---|---|

| Precursor Synthesis | Robinson Annulation, Michael Addition | Alkyl or aryl-substituted cyclohexyl ring |

| Grignard-type Reaction | Substituted cyclohexenyl formyl chloride + Allyl magnesium halide | Introduction of various alkyl groups on the ring google.com |

| Etherification | Williamson ether synthesis (e.g., NaH, Alkyl halide) | Alkoxy-substituted cyclohexyl group |

Structural Modifications of the Non-2-en-1-one Chain (e.g., varying chain length, altering unsaturation, introducing substituents)

The non-2-en-1-one chain is a highly versatile functional group, susceptible to a wide range of transformations. The electrophilic nature of both the carbonyl carbon and the β-carbon allows for selective modifications. pressbooks.pub

Conjugate Addition: One of the most powerful methods for modifying the enone chain is through 1,4-conjugate addition (Michael addition). openstax.orgresearchgate.net This reaction allows for the introduction of a wide variety of substituents at the β-position of the enone. Organocuprates (Gilman reagents) are particularly effective for adding alkyl and aryl groups in a 1,4-fashion, avoiding the 1,2-addition to the carbonyl that is common with Grignard or organolithium reagents. wikipedia.orgchemistryscore.commasterorganicchemistry.comucalgary.ca Other nucleophiles such as primary and secondary amines can also add to the β-position to yield β-amino ketones. openstax.orglibretexts.org

Palladium-Catalyzed Reactions: The Mizoroki-Heck reaction offers another sophisticated method for modifying the enone chain. While challenging with cyclic enones, optimized conditions using specific palladium catalysts and ligands can achieve the arylation of the β-position. acs.org The reductive Heck reaction, in contrast, leads to the conjugate addition product, effectively adding an aryl or other group to the β-position while saturating the double bond. nih.govnih.govresearchgate.net

Table 2: Key Reactions for Modifying the Non-2-en-1-one Chain

| Reaction Type | Reagents/Conditions | Modification Outcome |

|---|---|---|

| Conjugate Addition | R₂CuLi (Gilman Reagent), then H₃O⁺ | Addition of an 'R' group at the β-position chemistryscore.comucalgary.ca |

| Conjugate Addition | Primary/Secondary Amines | Formation of a β-amino ketone openstax.orglibretexts.org |

| Mizoroki-Heck Reaction | Aryl halide, Pd catalyst (e.g., Pd/BippyPhos), base | Arylation at the β-position acs.org |

| Reductive Heck Reaction | Aryl iodide, Pd catalyst, reductant (e.g., DIPEA) | Conjugate addition of an aryl group nih.govnih.gov |

Synthesis of Heterocyclic Fused Systems Incorporating the Carbon Skeleton

The reactive nature of the α,β-unsaturated ketone functionality makes it an excellent starting point for the synthesis of various heterocyclic systems. These reactions typically involve the condensation of the enone with a binucleophilic reagent, leading to the formation of a new ring.

Pyrazole (B372694) Synthesis: A well-established method for synthesizing pyrazoles is the reaction of α,β-unsaturated ketones with hydrazine (B178648) or its derivatives. beilstein-journals.orgresearchgate.netwikipedia.orgresearchgate.net This reaction proceeds via a cyclocondensation mechanism, where the hydrazine adds to the enone system, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. By choosing substituted hydrazines, one can introduce a variety of substituents on the nitrogen atom of the pyrazole ring.

Thiophene Synthesis (Gewald Reaction): The Gewald reaction provides a direct route to highly substituted 2-aminothiophenes. arkat-usa.orgwikipedia.orgmdpi.comorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. The α,β-unsaturated ketone within the target molecule can serve as the ketone component, reacting with a cyanoester and sulfur to form a fused aminothiophene ring system.

Pyrimidine (B1678525) Synthesis: The synthesis of pyrimidine rings often involves the condensation of a β-dicarbonyl compound with an amidine or urea. wikipedia.orgorganic-chemistry.orgrsc.orgmdpi.com While this compound is not a β-dicarbonyl, it can be converted into one through synthetic manipulations. Alternatively, some modern methods allow for the construction of pyrimidines through annulation reactions involving ketones, which could be adapted for this system. mdpi.com

Pyrrole and Furan Synthesis (Paal-Knorr Synthesis): The Paal-Knorr synthesis is a powerful method for generating furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comyoutube.comorganic-chemistry.orgorganic-chemistry.org To apply this to this compound, the enone would first need to be converted into a 1,4-dicarbonyl substrate. This could be achieved, for example, through a conjugate addition followed by oxidation of the resulting enolate. Once the 1,4-dicarbonyl analogue is formed, treatment with an acid catalyst can yield a furan, while reaction with a primary amine or ammonia (B1221849) will produce a pyrrole.

Preparation of Polymeric and Supramolecular Assemblies Incorporating the Compound

The functional groups within this compound make it a candidate for incorporation into larger molecular assemblies and polymers.

Polymerization: α,β-unsaturated carbonyl compounds are known to be susceptible to polymerization. wikipedia.orgacs.org The alkene portion of the enone can undergo radical or anionic polymerization to form a polymer with a polyalkane backbone and pendant 1-(1-hydroxycyclohexyl)ketone groups. researchgate.netacs.org Such polymers could have interesting material properties due to the presence of the bulky, functionalized cyclohexyl rings. Furthermore, π-expanded α,β-unsaturated ketones have been used as initiators for two-photon-induced polymerization, suggesting that derivatives of the title compound could find applications in advanced materials and microfabrication. nih.gov

Supramolecular Assemblies: The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) makes this compound an ideal building block for creating supramolecular assemblies. Through intermolecular hydrogen bonding, these molecules could self-assemble into well-ordered, one-dimensional chains or more complex three-dimensional networks. The formation of such non-covalent polymers can lead to materials with unique properties, such as self-healing capabilities and responsiveness to environmental stimuli.

Exploratory Research Applications of 1 1 Hydroxycyclohexyl Non 2 En 1 One

Utility as a Synthetic Building Block in Complex Organic Synthesis

There is no available literature describing the use of 1-(1-Hydroxycyclohexyl)non-2-en-1-one as a synthetic building block. The presence of an α,β-unsaturated ketone, a tertiary alcohol, and a flexible nonyl chain suggests potential for various chemical transformations.

Precursor for Natural Product Scaffolds

No studies have been published that utilize This compound as a precursor for the synthesis of natural product scaffolds. In principle, the enone functionality could participate in Michael additions and Diels-Alder reactions, which are common strategies for constructing complex molecular frameworks found in nature.

Intermediate in Total Synthesis of Macrocyclic Compounds

There is no documented use of This compound as an intermediate in the total synthesis of macrocyclic compounds. The synthesis of macrocycles often involves intramolecular reactions to form large rings. nih.govnih.govrsc.orgacs.org A molecule like this compound, with its linear chain and reactive functional groups, could theoretically be a precursor for macrolactonization or other ring-closing strategies, but no such applications have been reported. nih.gov

Investigation as a Component in Polymer Science Research

Specific research on the application of This compound in polymer science is not present in the available literature. The discussion below is based on the known properties of similar chemical structures.

Role as a Photoinitiator in Model UV-Curing Systems

While there is no specific data on This compound , the structurally analogous compound, 1-Hydroxycyclohexyl phenyl ketone (HCPK), is a well-established Type I photoinitiator. chembk.comcymitquimica.comguidechem.comchemicalbook.com Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. researchgate.net HCPK is known for its high efficiency in initiating the photopolymerization of various monomers, particularly in UV-curable coatings, inks, and adhesives. guidechem.comfishersci.ptgoogle.com Vinyl ketone polymers themselves can also act as intrinsic photoinitiators. rsc.org

The general mechanism for a Type I photoinitiator like HCPK involves the absorption of UV radiation, leading to the cleavage of the molecule (α-cleavage) to form two free radicals. These radicals then initiate the polymerization of monomers. The effectiveness of a photoinitiator is dependent on its absorption characteristics and the efficiency of radical generation. researchgate.net

Table 1: General Properties of a Related Photoinitiator (1-Hydroxycyclohexyl phenyl ketone)

| Property | Value |

|---|---|

| CAS Number | 947-19-3 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₆O₂ sigmaaldrich.com |

| Molecular Weight | 204.26 g/mol sigmaaldrich.com |

| Melting Point | 47-50 °C sigmaaldrich.com |

This table presents data for 1-Hydroxycyclohexyl phenyl ketone for illustrative purposes due to the absence of data for this compound.

Incorporation into Macromolecular Architectures

There are no published studies detailing the incorporation of This compound into macromolecular architectures. In theory, the vinyl group of the enone could participate in polymerization reactions, leading to its incorporation into a polymer backbone. Additionally, the hydroxyl group could be used for post-polymerization modification. The use of photoinitiators can be integral to creating complex polymer structures like block and grafted copolymers. chemicalbook.com

Probing Biological Interactions at a Molecular Level (e.g., enzyme binding studies in vitro, without clinical relevance)